4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves the inhibition of specific enzymes, such as protein kinases. It has been shown to bind to the ATP-binding site of these enzymes, preventing their activity and ultimately leading to the inhibition of cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit cell proliferation, induce apoptosis, and affect cell cycle progression. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile in lab experiments is its ability to selectively inhibit specific enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation is that its inhibitory activity may not be specific to a particular enzyme, leading to potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research involving 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile. One direction is to further investigate its inhibitory activity against specific enzymes and its potential as a drug candidate. Another direction is to study its effects on different types of cells and its potential as an anti-inflammatory or anti-tumor agent. Additionally, further research could be conducted to better understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves the reaction of 3-(pyrazin-2-yloxy)piperidine with benzenesulfonyl chloride in the presence of a base. The resulting compound is then treated with potassium cyanide to form the final product.
Wissenschaftliche Forschungsanwendungen
4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-13-3-5-15(6-4-13)24(21,22)20-9-1-2-14(12-20)23-16-11-18-7-8-19-16/h3-8,11,14H,1-2,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOPEHWBBJQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.